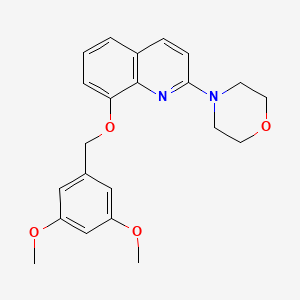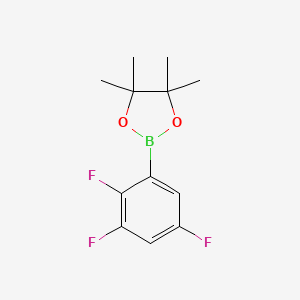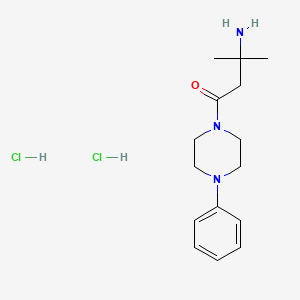
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as DMBQ, is a topic of significant interest in the field of drug research and development . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a core structure in DMBQ, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Aplicaciones Científicas De Investigación
Optimization and Inhibition of Src Kinase Activity
Research has shown that quinoline derivatives, including those with morpholine groups, have been optimized for potent inhibition of Src kinase activity, which is crucial in cancer research. For example, a study found that certain analogues were potent Src inhibitors, contributing to the inhibition of Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Anti-tubercular Activity
Another research application involves the screening of 4-anilinoquinolines and 4-anilinoquinazolines for novel inhibitors of Mycobacterium tuberculosis (Mtb). These compounds, with structural features similar to the query compound, have shown promising results in inhibiting Mtb with very limited toxicity, indicating potential for further development as anti-tubercular agents (Asquith et al., 2019).
Anti-corrosion Performance
Research into the anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic mediums has also been conducted. These studies involve compounds structurally related to the query compound and have demonstrated significant potential in protecting metals from corrosion, highlighting their industrial application in preserving infrastructure (Douche et al., 2020).
Anticancer Agent Development
Quinoline derivatives have been synthesized and tested for their inhibitory activities against various cancer cell lines. For instance, certain compounds have shown potent inhibitory activity, suggesting that these quinoline derivatives could be potential anticancer agents, offering a new avenue for cancer treatment research (Qiao et al., 2015).
Direcciones Futuras
Given the interest in quinoline derivatives for their pharmaceutical and biological activities , future research may focus on further exploring the potential applications of DMBQ in various fields. This could include the development of new synthetic methodologies and the investigation of its mechanism of action.
Propiedades
IUPAC Name |
4-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-25-18-12-16(13-19(14-18)26-2)15-28-20-5-3-4-17-6-7-21(23-22(17)20)24-8-10-27-11-9-24/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMHKUOCDSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine](/img/structure/B2534141.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)


![Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2534147.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)

